2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid is an organic compound with a unique structure that includes both a sulfonyl group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by sulfonation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid depends on its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The alkene group can participate in addition reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)butanoic acid
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid ethyl ester
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an alkene, which provides distinct reactivity and potential applications compared to similar compounds. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
824429-33-6 |
---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-methyl-3-pent-4-enylsulfonylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-4-5-6-14(12,13)7-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |
InChI Key |
YWGVMXRKYDPLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)CCCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.